molecular formula C12H17NO B3172646 4-(Cyclopentylmethoxy)aniline CAS No. 946729-84-6

4-(Cyclopentylmethoxy)aniline

Cat. No.: B3172646
CAS No.: 946729-84-6
M. Wt: 191.27 g/mol
InChI Key: RJENVPMMMRQGSV-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethoxy)aniline is a substituted aniline derivative featuring a cyclopentylmethoxy group at the para position. This structure makes it a valuable intermediate in organic synthesis and drug discovery research. Substituted anilines are fundamental building blocks for synthesizing a wide range of complex molecules . The cyclopentylmethoxy moiety can influence the compound's lipophilicity and steric bulk, which are critical parameters in the design of active pharmaceutical ingredients and agrochemicals . In medicinal chemistry, such aniline derivatives are frequently employed as precursors in the synthesis of bioactive molecules and are common scaffolds in the development of novel therapeutics . Similarly, in agrochemical research, these compounds can serve as key intermediates for creating new herbicides, fungicides, or insecticides . Researchers utilize this compound under the strict condition that it is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Please consult the safety data sheet and handle all chemicals with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyclopentylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-11-5-7-12(8-6-11)14-9-10-3-1-2-4-10/h5-8,10H,1-4,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJENVPMMMRQGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Cyclopentylmethoxy Aniline and Analogous Structural Motifs

Established Synthetic Pathways to 4-(Cyclopentylmethoxy)aniline

The construction of this compound can be approached via two primary and well-established routes: direct etherification of a pre-formed aminophenol or reduction of a corresponding nitro-aromatic precursor.

Etherification Reactions in Aniline (B41778) Synthesis

One of the most direct methods for synthesizing aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) by a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of this compound, this pathway typically starts with 4-aminophenol (B1666318). The phenolic hydroxyl group is more acidic than the amino group and can be selectively deprotonated. The resulting phenoxide then reacts with a cyclopentylmethyl electrophile, such as cyclopentylmethyl bromide or tosylate, to form the desired ether linkage. A similar strategy has been successfully employed in the synthesis of related chalcone (B49325) derivatives, where a Williamson reaction between a phenolic precursor and a cyclopentyl derivative was a key step. nih.gov

Table 1: Representative Reagents for Williamson Ether Synthesis of Alkoxy-Anilines

Reactant 1 Reactant 2 Base Solvent Product Type
4-Aminophenol Cyclopentylmethyl bromide K₂CO₃, NaH DMF, Acetone Alkoxy-aniline
4-Nitrophenol Cyclopentylmethyl chloride K₂CO₃, Cs₂CO₃ Acetonitrile, DMF Alkoxy-nitroarene

This table presents a generalized summary of reagents commonly used in Williamson ether synthesis and related etherification reactions for preparing alkoxy-substituted benzene (B151609) derivatives.

Reduction Strategies for Nitro-Precursors in Aniline Derivatives

An alternative and frequently used strategy involves the formation of the ether bond on a nitro-aromatic ring, followed by the reduction of the nitro group to an amine. This pathway begins with 4-nitrophenol, which undergoes an etherification reaction with a cyclopentylmethyl halide to yield 4-(cyclopentylmethoxy)nitrobenzene. The subsequent reduction of the nitro group is a critical step and can be accomplished using a variety of methods. masterorganicchemistry.com

Catalytic hydrogenation is a common and efficient method, employing catalysts such as palladium on carbon (Pd/C), platinum (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comresearchgate.net This process is highly effective for converting nitroarenes to anilines. researchgate.net Another widely used approach is the reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). libretexts.org These reactions proceed through the formation of phenylammonium ions under acidic conditions, which are then neutralized with a base like sodium hydroxide (B78521) to liberate the free aniline. libretexts.org In some syntheses of complex molecules, zinc dust has been effectively used for the reduction of a nitroaryl group to the corresponding aniline. nih.gov

Table 2: Comparison of Common Reagents for Nitroarene Reduction

Reducing System Solvent Temperature Key Features
H₂ / Pd/C Methanol (B129727), Ethanol Room Temperature High yield, clean reaction, common in industry. researchgate.net
Sn / conc. HCl Water/Ethanol Reflux Classic, robust method; requires basic workup. libretexts.org
Fe / HCl or Acetic Acid Water/Ethanol Reflux More economical and environmentally benign than tin.
Zn / NH₄Cl Water/Ethanol Room Temperature Milder conditions, can offer selectivity. nih.gov

This table outlines various common laboratory and industrial methods for the reduction of aromatic nitro compounds to anilines, based on established chemical literature.

Synthesis of Related Alkoxy-Substituted Aniline Derivatives

The principles used to synthesize this compound are broadly applicable to a wide range of other alkoxy-substituted anilines. These general methods provide a versatile toolkit for synthetic chemists.

General Approaches to Aryl Ethers

The synthesis of aryl ethers is a fundamental transformation in organic chemistry. acs.org Beyond the classical Williamson ether synthesis, other methods have been developed to overcome its limitations, such as the need for harsh conditions or the low reactivity of certain substrates. The Ullmann condensation, for instance, involves a copper-catalyzed reaction between an aryl halide and an alcohol, and it is particularly useful for forming diaryl ethers.

More recently, palladium-catalyzed reactions, often related to Buchwald-Hartwig amination chemistry, have been adapted for C-O bond formation, allowing for the coupling of aryl halides or triflates with alcohols under milder conditions. dntb.gov.uarsc.org A simple and direct method has also been developed for synthesizing aryl ethers by reacting alcohols with aryl ammonium (B1175870) salts, which are readily prepared from anilines, at room temperature in the presence of a base. reed.edunih.gov

Functional Group Interconversions in Aniline Chemistry

The reactivity of the aniline functional group often necessitates protection strategies during multi-step syntheses. The amino group is basic and highly activating towards electrophilic aromatic substitution, which can lead to unwanted side reactions. masterorganicchemistry.com A common strategy to temporarily moderate its reactivity is through acylation, converting the amine into an amide. psu.edu

For example, 4-aminophenol can be reacted with acetic anhydride (B1165640) to form acetaminophen (B1664979) (paracetamol), where the amino group is converted to an acetamide. uwaterloo.carsc.org This amide is significantly less basic and less activating than the free amine. The protecting group can be removed later in the synthetic sequence, typically by acidic or basic hydrolysis, to regenerate the aniline. This protection-deprotection sequence is a key functional group interconversion in the synthesis of complex aniline derivatives.

Advanced Synthetic Techniques and Optimization Studies

Modern synthetic chemistry continually seeks to improve reaction efficiency, reduce environmental impact, and simplify operational procedures. In the synthesis of anilines, optimization studies often focus on reaction parameters such as catalyst, solvent, temperature, and reaction time to maximize yield and purity.

For instance, studies on the catalytic hydrogenation of nitrobenzene (B124822) have systematically evaluated the effect of different solvents and temperatures. Research has shown that in a continuous-flow hydrogenation system, increasing the temperature from 40 °C to 60 °C can increase the yield of aniline from 85% to 99% when using methanol as a solvent. researchgate.net Further adjustments to flow rate can also be optimized to ensure complete conversion of the nitro-precursor. researchgate.net Such optimization studies are crucial for scaling up production in an industrial setting. Additionally, novel catalyst- and additive-free methods are being developed, such as the synthesis of N-substituted anilines through an imine condensation–isoaromatization approach, highlighting a move towards more sustainable and operationally simple transformations. beilstein-journals.org

Table 3: Optimization of Nitrobenzene Hydrogenation Conditions

Entry Temperature (°C) Solvent Flow Rate (mL/min) Yield (%)
1 40 Methanol 0.5 85
2 50 Methanol 0.5 96
3 60 Methanol 0.5 99
4 60 Methanol 0.25 99
5 60 Ethanol 0.5 23

Data adapted from a study on the optimization of continuous-flow hydrogenation of nitrobenzene, demonstrating the impact of temperature and solvent on reaction yield. researchgate.net

Catalytic Systems in Aromatic Amine Synthesis

The synthesis of aromatic amines, including 4-alkoxyanilines, has been significantly advanced by the development of various catalytic systems. These systems often employ transition metals like palladium, nickel, and ruthenium, each offering unique advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. scispace.comtandfonline.com This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with a primary or secondary amine. scispace.comorganic-chemistry.org The catalytic cycle is understood to involve oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. scispace.com The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often promoting the desired reductive elimination and preventing side reactions like β-hydride elimination. scispace.com While initially developed for aryl halides, extensions of this methodology to aryl ethers have been explored, providing a direct route to compounds like this compound from the corresponding aryl ether. acs.org

Nickel-Catalyzed Amination: Nickel-based catalyst systems have emerged as a cost-effective and powerful alternative to palladium for C-N cross-coupling reactions. sorbonne-universite.frscholaris.ca These systems have proven effective for the amination of aryl ethers, carbamates, and thioethers. sorbonne-universite.frethz.chnih.gov For the amination of α-aryl methyl ethers, a proposed mechanism involves the oxidative addition of the C-O bond to a nickel center, a step that can be facilitated by an anionic ligand. sorbonne-universite.frscholaris.ca Subsequent steps mirror the Buchwald-Hartwig pathway, involving amine coordination and reductive elimination. scholaris.ca DFT (Density Functional Theory) calculations on related nickel-catalyzed aminations of aryl carbamates suggest that reductive elimination can be the rate-determining step of the catalytic cycle. nih.gov Electrochemically driven, nickel-catalyzed aminations have also been developed, offering reactions at room temperature and showcasing a broad substrate scope. acs.org

Ruthenium-Catalyzed N-Alkylation: For the synthesis of N-substituted anilines, ruthenium-catalyzed N-alkylation via the "borrowing hydrogen" strategy is a highly efficient and atom-economical method. rsc.orgrsc.org In this process, a ruthenium catalyst temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde in situ. The aldehyde then condenses with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen (as a ruthenium-hydride species) to yield the N-alkylated amine, with water as the only byproduct. rsc.orgresearchgate.net This methodology is applicable to a wide range of anilines and alcohols, including primary carbohydrate alcohols. rsc.orgresearchgate.net

Other Catalytic Approaches: Alternative strategies include the "one-pot" synthesis of 4-alkoxyaniline compounds from aromatic nitro compounds. google.com One such method employs a supported platinum catalyst for hydrogenation of the nitro group, while an acidic ionic liquid simultaneously catalyzes a Bamberger-type rearrangement to install the alkoxy group, achieving high conversion and yields greater than 65%. google.com

Below is a table summarizing various catalytic systems used for the synthesis of aromatic amines and related structural motifs.

Catalyst SystemSubstrate TypeAmine SourceKey FeaturesYieldsCitations
Pd(OAc)₂, Phosphine LigandAryl Halides/TriflatesPrimary/Secondary AminesBroad scope, well-established (Buchwald-Hartwig)Generally Good to Excellent scispace.comtandfonline.comorganic-chemistry.org
NiCl₂(PCy₃)₂, NaOtBuα-Aryl Methyl EthersSecondary AminesCost-effective metal, C(sp³)-O activation41-81% sorbonne-universite.fr
[RuCl₂(p-cymene)]₂, dppfAnilines, AlcoholsThe aniline itselfAtom-economical, "borrowing hydrogen" strategyHigh Yields (up to 97%) rsc.orgrsc.org
Pt/C, Acidic Ionic LiquidAromatic Nitro CompoundsFormed in situOne-pot nitro reduction and rearrangement>65% google.com
IPrCuBr, AgSbF₆N-alkoxy-2-methylanilinesRearrangement productForms meta-aminophenol derivativesGood to High nih.gov

Stereochemical Considerations in Related Cyclopentylmethoxy Systems

The stereochemistry of molecules containing a cyclopentylmethoxy group is primarily dictated by the conformational dynamics of the five-membered cyclopentyl ring. Unlike six-membered rings which have a relatively rigid 'chair' as their most stable conformation, cyclopentane (B165970) and its derivatives are in a constant state of flux. msu.edu

A planar cyclopentane structure is unstable due to significant torsional strain from eclipsed hydrogen atoms on adjacent carbons. msu.edulibretexts.org To alleviate this strain, the ring puckers out of planarity. libretexts.org The two most common non-planar conformations are the 'envelope', where four carbon atoms are coplanar and the fifth is out of the plane, and the 'twist' or 'half-chair', where three carbons are coplanar with the other two displaced on opposite sides of the plane. msu.edu

These conformations rapidly interconvert at room temperature through a low-energy process known as pseudorotation. libretexts.org In this process, the "pucker" moves around the ring, causing each carbon atom to cycle through different positions. This means that for an unsubstituted cyclopentane, all hydrogen positions are, on average, equivalent.

However, when a substituent like the methoxy (B1213986) group in this compound is attached, it influences these conformational equilibria. The substituent will preferentially occupy positions that minimize steric interactions. While the parent this compound molecule is achiral, the inherent three-dimensionality of the puckered cyclopentyl ring is a critical stereochemical feature. This non-planar structure imparts a specific shape that can influence how the molecule interacts with biological targets or organizes in crystalline states.

If the cyclopentyl ring itself were to be substituted further, chiral centers could be created, leading to the possibility of enantiomers and diastereomers. For example, substitution at the carbon bearing the methoxy group or at another position on the ring would require careful consideration of the relative stereochemistry (cis/trans relationships between substituents), which would, in turn, be defined by their positions relative to the puckered plane of the ring. pressbooks.pub Therefore, any synthesis or reaction involving a substituted cyclopentylmethoxy moiety must account for the formation of potential stereoisomers and the conformational preferences of the flexible five-membered ring system. researchgate.net

Chemical Reactivity and Transformation Studies of 4 Cyclopentylmethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

The benzene (B151609) ring in 4-(Cyclopentylmethoxy)aniline is electron-rich and thus highly susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are controlled by the electronic effects of the two substituents attached to the ring.

Both the amino group (-NH2) and the cyclopentylmethoxy group are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.comlibretexts.org They achieve this by donating electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (the sigma complex) formed during the reaction. libretexts.orgminia.edu.eg

Amino Group (-NH2): The amino group is a very strong activating group. masterorganicchemistry.combyjus.com The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance (a +R effect). This significantly increases the electron density at the ortho and para positions relative to the amino group. byjus.comminia.edu.eg

In this compound, these two activating groups work in concert. The amino group is the more powerful activator of the two. masterorganicchemistry.com In electrophilic aromatic substitution, the position of the incoming electrophile is directed by these substituents. Both groups are ortho-, para-directors. libretexts.orglibretexts.org Since the para-position relative to the amino group is already occupied by the cyclopentylmethoxy group, electrophilic attack will be directed primarily to the ortho-positions (C2 and C6) of the ring.

Table 1: Electronic Effects of Substituents on Aromatic Rings
Substituent GroupClassificationDirecting EffectPrimary Electronic Effect
-NH2 (Amino)Strongly ActivatingOrtho, Para+R (Resonance Donation)
-OR (Alkoxy)ActivatingOrtho, Para+R (Resonance Donation) > -I (Inductive Withdrawal)
-AlkylActivatingOrtho, Para+I (Inductive Donation)
-HalogenDeactivatingOrtho, Para-I (Inductive Withdrawal) > +R (Resonance Donation)
-NO2 (Nitro)Strongly DeactivatingMeta-R (Resonance Withdrawal), -I (Inductive Withdrawal)

The kinetics of electrophilic aromatic substitution are highly sensitive to the nature of the substituents on the aniline ring. The presence of electron-donating groups accelerates the reaction, while electron-withdrawing groups slow it down. libretexts.org For this compound, both the amino and the alkoxy groups are electron-donating, making the aromatic ring exceptionally reactive towards electrophiles, even more so than unsubstituted aniline.

This high reactivity can sometimes be a disadvantage, leading to multiple substitutions. For instance, the reaction of aniline with bromine water proceeds rapidly to yield the 2,4,6-tribromoaniline (B120722) product without stopping at the monosubstituted stage. libretexts.org A similar high reactivity would be expected for this compound, potentially leading to di-substitution at the 2 and 6 positions under vigorous reaction conditions. To control the reaction and achieve monosubstitution, the reactivity of the amino group can be moderated by converting it into an amide (e.g., an acetanilide) through acylation. libretexts.org The amide group is still an ortho-, para-director but is less strongly activating than the amino group, allowing for more controlled substitution. libretexts.org

Kinetic studies on various substituted anilines have shown that the reaction rates generally follow the order of the activating ability of the substituents. niscpr.res.in For example, the rate of oxidation of anilines by periodate (B1199274) was found to be in the order p-CH3 > H > p-Cl > p-Br > m-Cl > m-NO2 > p-NO2, which correlates with the electron-donating or withdrawing nature of the substituent. niscpr.res.in

Nucleophilic Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. This allows it to participate in a variety of reactions, including acylations, alkylations, and condensations.

Acylation is a common transformation for anilines, where the amino group attacks an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. researchgate.neteopcw.com For example, this compound would react with acetic anhydride, often in a neutral or slightly basic medium, to yield N-[4-(cyclopentylmethoxy)phenyl]acetamide. ymerdigital.com This reaction is often used as a protective strategy in multi-step syntheses to moderate the activating effect of the amino group and prevent unwanted side reactions like over-halogenation or oxidation. libretexts.org

Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. libretexts.orgmnstate.edu This reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and potentially even a quaternary ammonium (B1175870) salt if excess alkylating agent is used. libretexts.orgdoubtnut.comvedantu.com For instance, reaction with an excess of methyl iodide would likely lead to a mixture of N-methyl, N,N-dimethyl, and ultimately N,N,N-trimethyl-4-(cyclopentylmethoxy)anilinium iodide. doubtnut.comvedantu.com

Table 2: Representative Nucleophilic Reactions of the Amine Group
Reaction TypeReagentProduct Type
AcylationAcetic Anhydride ((CH3CO)2O)Amide (N-acetyl derivative)
AlkylationMethyl Iodide (CH3I)Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt
CondensationAldehyde (R-CHO) or Ketone (R2C=O)Imine (Schiff Base)

Primary amines like this compound readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. mnstate.edubeilstein-journals.org The reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This reversible reaction is driven to completion by removing water from the reaction mixture. The formation of an imine bond is a key step in the synthesis of many heterocyclic compounds and other complex organic molecules.

Transformations Involving the Cyclopentylmethoxy Side Chain

The cyclopentylmethoxy group consists of an ether linkage (-O-CH2-) and a cyclopentyl ring. The ether linkage is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions, particularly with strong hydrohalic acids like hydrobromic acid (HBr) or hydriodic acid (HI). Cleavage of the ether bond in this compound would yield 4-aminophenol (B1666318) and a corresponding cyclopentylmethyl halide.

Transformations targeting the cyclopentyl ring itself are less common and would require specific and often harsh reaction conditions that might also affect the other functional groups in the molecule. The saturated cycloalkane ring is generally unreactive towards the typical reagents used for aniline transformations. Related studies on aromatic methoxymethyl (MOM) ethers show they can be deprotected (cleaved) under specific conditions using reagents like trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl, suggesting that selective cleavage of the ether is possible. nih.gov

Reactions at the Alkyl Ether Linkage

The ether linkage in this compound, an alkyl aryl ether, is generally stable under many reaction conditions. However, it can be cleaved under forcing conditions with strong acidic reagents. wikipedia.orglibretexts.org This reactivity is a standard transformation for this class of ethers.

The cleavage of alkyl aryl ethers, such as this compound, with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) proceeds via nucleophilic substitution. ucalgary.camasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, which creates a good leaving group, 4-aminophenol. ucalgary.ca Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the carbon of the cyclopentylmethyl group. libretexts.orgucalgary.ca

This cleavage results in the formation of 4-aminophenol and the corresponding cyclopentylmethyl halide. libretexts.orgucalgary.ca The reaction mechanism is typically SN2, as the attack occurs at a primary carbon center. libretexts.orgmasterorganicchemistry.com It is important to note that the cleavage consistently yields a phenol (B47542) and an alkyl halide, as the C(sp²)-O bond of the aromatic ring is significantly stronger and less susceptible to nucleophilic attack. libretexts.orglibretexts.org

Table 1: Predicted Products of Acidic Cleavage of this compound

ReactantReagentPredicted ProductsReaction Type
This compoundHBr4-Aminophenol, (Bromomethyl)cyclopentane (B151954)SN2 Ether Cleavage
This compoundHI4-Aminophenol, (Iodomethyl)cyclopentaneSN2 Ether Cleavage

This table is based on established principles of ether cleavage, as specific experimental data for these reactions on this compound are not extensively documented in the reviewed literature.

Derivatization of the Cyclopentyl Ring

The derivatization of the cyclopentyl ring in this compound is not a widely reported area of study. The cyclopentyl group, being a saturated cycloalkane, is generally unreactive towards many chemical transformations. Functionalization of such a non-activated cycloalkane typically requires harsh conditions, often involving radical pathways, which can be incompatible with the other functional groups present in the molecule, namely the aniline and ether moieties.

Direct functionalization of the cyclopentyl ring without affecting the rest of the molecule presents a significant synthetic challenge. Reactions such as halogenation would likely require free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator). However, these conditions could also lead to undesired side reactions on the electron-rich aniline ring. byjus.comscribd.com

Similarly, oxidative cleavage or functionalization of the cyclopentyl ring would necessitate strong oxidizing agents. annualreviews.org Such conditions could lead to the oxidation of the aniline group, potentially forming nitro or nitroso derivatives, or even polymerization.

Due to the low reactivity of the cyclopentyl group and the potential for competing reactions on the more reactive aniline and ether functionalities, direct and selective derivatization of the cyclopentyl ring in this compound is not a common synthetic strategy. Research literature to date has not provided specific methodologies or detailed findings for such transformations. Therefore, no experimental data for the derivatization of the cyclopentyl ring of this specific compound can be presented.

Mechanistic Investigations in Reactions Involving 4 Cyclopentylmethoxy Aniline

Reaction Mechanism Elucidation for Synthetic Transformations

The synthetic utility of 4-(Cyclopentylmethoxy)aniline is primarily as an intermediate, where the aniline (B41778) moiety undergoes various transformations. nih.govbiorxiv.org The elucidation of the mechanisms for these transformations relies on drawing parallels with general aniline chemistry, including nucleophilic substitution, condensation, and cross-coupling reactions.

A primary example of a synthetic transformation is the preparation of this compound itself. One common route involves the reaction of 4-aminophenol (B1666318) with (bromomethyl)cyclopentane (B151954). biorxiv.org This reaction proceeds via a Williamson ether synthesis mechanism. In the first step, a base such as sodium hydride (NaH) deprotonates the phenolic hydroxyl group of 4-aminophenol, which is more acidic than the amino group, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of (bromomethyl)cyclopentane in an SN2 reaction, displacing the bromide ion and forming the ether linkage.

Another key reaction is the transformation of the aniline group. For instance, in the synthesis of certain inhibitors, this compound is reacted with potassium thiocyanate (B1210189) and bromine in acetic acid. biorxiv.org This is characteristic of the formation of a 2-aminobenzothiazole (B30445) scaffold, where the aniline nitrogen and the ortho-carbon participate in the cyclization. The mechanism likely involves electrophilic attack by a 'Br-SCN' equivalent or a related species onto the electron-rich aromatic ring, followed by nucleophilic attack from the aniline nitrogen to form the heterocyclic ring.

Catalysis is fundamental to many reactions involving anilines, enabling efficient and selective transformations under milder conditions. These reactions include C-N cross-coupling, N-alkylation, and reductive amination. rsc.orgnih.gov Although specific catalytic studies on this compound are sparse, its reactivity can be predicted based on general principles for substituted anilines. The cyclopentylmethoxy group is an electron-donating group (EDG) via induction and weak resonance, which increases the electron density on the aromatic ring and the nucleophilicity of the nitrogen atom compared to unsubstituted aniline.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming aryl-amine bonds. nih.gov In these reactions, a palladium(0) catalyst undergoes oxidative addition into an aryl halide or triflate. The resulting palladium(II) complex then coordinates with the amine, in this case, this compound. Subsequent reductive elimination from the palladium complex yields the N-arylated product and regenerates the palladium(0) catalyst. The electron-donating nature of the cyclopentylmethoxy group would likely enhance the rate of reaction by making the aniline a better nucleophile.

Iridium complexes have been shown to catalyze the N-methylation of anilines using methanol (B129727) as a C1 source through a "borrowing hydrogen" mechanism. csic.es This process involves the catalyst temporarily 'borrowing' hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine to form an imine. The catalyst, now in a hydride form, reduces the imine to the corresponding secondary amine. csic.es Aniline derivatives with electron-donating groups, such as 4-methoxyaniline, are often more reactive in these transformations than aniline itself, suggesting this compound would be a suitable substrate. csic.es

Table 1: Examples of Catalytic Systems Used in Aniline Reactions

Catalytic System Reaction Type Substrate Class Mechanistic Role of Catalyst Reference
Pd2(dba)3 / Ligand Buchwald-Hartwig Amination Aryl Halides, Anilines Facilitates oxidative addition and reductive elimination cycle. nih.gov
Iridium(I) NHC Complex N-methylation with Methanol Anilines, Alcohols Mediates hydrogen transfer (Borrowing Hydrogen). csic.es
Copper(II) Acetate N-alkylation with Boronic Acids Anilines, Alkyl Boronic Acids Promotes cross-coupling between nitrogen and boron. organic-chemistry.org
Silicotungstic Acid on Amberlyst 15 Friedel-Crafts-type Hydroalkylation Anilines, Styrenes Acts as a solid acid catalyst to activate the alkene. mdpi.com

Radical reactions offer unique pathways for the functionalization of arylamines. frontiersin.org These reactions often involve single-electron transfer (SET) processes, generating highly reactive radical intermediates. The electrochemical oxidation of anilines, for example, proceeds via the formation of a radical cation intermediate upon the initial one-electron transfer. nih.gov This radical cation can then undergo further reactions, such as coupling or deprotonation.

Photoredox catalysis has emerged as a powerful tool to initiate radical reactions under mild conditions. researchgate.net In a typical cycle, a photocatalyst, upon absorbing light, can oxidize an arylamine to its corresponding radical cation or reduce a precursor to generate a radical that can then react with the arylamine. For instance, visible-light-driven photoredox catalysis can be used to regulate the polarity of coupling partners to drive switchable radical carbonylation reactions, allowing alkyl radicals to react with amines to form amides. chemrxiv.org

Given its structure, this compound would be susceptible to oxidation to form a nitrogen-centered radical cation. This intermediate could then engage in various radical pathways. For example, in the context of C-H amination, an iminyl radical could be generated from an azide (B81097) precursor, which can then abstract a hydrogen atom intramolecularly, followed by radical rebound to form a C-N bond, leading to cyclic amines. nih.gov While this is an intramolecular example, similar principles apply to intermolecular reactions where an external radical species could react with the aniline.

Kinetic and Thermodynamic Analyses of Key Reactions

A kinetic analysis of the oxidative coupling of aniline with promethazine (B1679618) showed the reaction to follow a first-order model, with rate constants increasing with temperature. researchgate.net Thermodynamic analysis revealed the process to be endothermic and non-spontaneous under the studied conditions, as indicated by positive enthalpy (ΔH) and Gibbs free energy (ΔG) of activation. researchgate.net

In a computational study on the reaction of 4-methylaniline with OH radicals, the total rate coefficient was determined over a wide temperature range. mdpi.com The study identified the dominant reaction pathway as hydrogen abstraction from the amino group, leading to the formation of the NH-C₆H₄-CH₃ radical. mdpi.com This suggests that for this compound, hydrogen abstraction from the -NH₂ group would also be a kinetically favorable pathway in radical reactions.

The thermodynamics of hydrogenation/dehydrogenation reactions for aniline derivatives have also been studied, which is relevant for understanding catalyst regeneration or related synthetic steps. semanticscholar.org These studies often combine experimental measurements with quantum-chemical methods to determine Gibbs energies and reaction enthalpies. semanticscholar.orgmdpi.com For a hypothetical hydrogenation of the benzene (B151609) ring of this compound, the reaction would be expected to be exothermic, similar to other aniline derivatives.

Table 2: Thermodynamic Parameters for Oxidative Coupling of Aniline with Promethazine

Parameter Value Unit Implication Reference
Activation Energy (Ea) 9.3369 kJ/mol Energy barrier for the reaction. researchgate.net
Enthalpy of Activation (ΔH*) +6.826 kJ/mol Endothermic activation process. researchgate.net
Entropy of Activation (ΔS*) -0.2447 kJ/mol·K More ordered transition state. researchgate.net
Gibbs Free Energy of Activation (ΔG*) +79.7797 kJ/mol Non-spontaneous activation process. researchgate.net

Note: Data is for the reaction of aniline with promethazine and serves as an illustrative example for a reaction involving an aniline derivative.

Studies on Reaction Intermediates and Transition States

The progression of a chemical reaction from reactants to products involves the formation of transient species known as reaction intermediates and high-energy structures called transition states. edurev.inasccollegekolhar.in For reactions involving this compound, the nature of these species can be inferred from established mechanisms of aniline chemistry.

In acid-catalyzed reactions, such as the Povarov reaction (a formal aza-Diels-Alder reaction), an aniline first condenses with an aldehyde to form a Schiff base (an imine). wikipedia.org In the presence of a Lewis acid, this imine is activated, and subsequent reaction with an alkene proceeds through a carbocationic intermediate. wikipedia.org The electron-donating cyclopentylmethoxy group on the aniline ring would stabilize this carbocation, facilitating the reaction.

In reductive amination, an aldehyde or ketone reacts with the aniline to form a carbinolamine intermediate, which then dehydrates to an iminium ion. researchgate.net This electrophilic iminium ion is the key intermediate that is subsequently reduced by a hydride source to form the final amine product.

Computational studies are invaluable for modeling reaction intermediates and transition states that are often too short-lived to be observed experimentally. mdpi.comnih.gov For example, density functional theory (DFT) calculations on the reaction of 4-methylaniline with OH radicals identified several transition states corresponding to hydrogen abstraction from the amino group, the methyl group, and addition to the aromatic ring. mdpi.com The calculations showed that the pathway involving hydrogen abstraction from the -NH₂ group had the lowest energy barrier, confirming it as the major channel. mdpi.com Similar computational analysis for this compound would likely reveal a similar preference for initial reaction at the amine site, with the cyclopentylmethoxy group influencing the stability of intermediates and transition states through electronic effects.

Table 3: Common Intermediates in Aniline Reactions

Intermediate Reaction Type Formation Role Reference
Iminium Ion Reductive Amination, Povarov Reaction Condensation of aniline with a carbonyl, followed by protonation/Lewis acid activation. Electrophile that is attacked by a nucleophile or reducing agent. wikipedia.orgresearchgate.net
Radical Cation Electrochemical Oxidation, Photoredox Catalysis Single-electron transfer from the aniline nitrogen. Highly reactive species undergoing coupling or further oxidation. nih.gov
Carbocation Electrophilic Aromatic Substitution, Povarov Reaction Protonation of an alkene or attack on an activated imine. Electrophilic species that attacks the aromatic ring or is trapped by a nucleophile. wikipedia.orglibretexts.org
Carbanion Deprotonation Reactions Abstraction of a proton from a carbon atom, typically α to a stabilizing group. Nucleophile that can participate in alkylation or condensation reactions. asccollegekolhar.in
Benzyne Nucleophilic Aromatic Substitution Elimination from a di-haloaromatic or similar precursor. Highly reactive electrophile in reactions with strong nucleophiles. edurev.in

Theoretical and Computational Chemistry Studies on 4 Cyclopentylmethoxy Aniline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of an aniline (B41778) derivative is fundamentally governed by the interaction between the amino group (-NH₂), the phenyl ring, and any substituents. In 4-(Cyclopentylmethoxy)aniline, both the amino group and the para-substituted cyclopentylmethoxy group (-OCH₂-c-C₅H₉) are considered electron-donating groups. The amino group donates electron density to the aromatic ring through resonance (a +M effect), while the alkoxy group also contributes electron density via resonance and induction (+I effect). These combined effects significantly influence the distribution of electrons in the molecule's frontier molecular orbitals.

Computational methods like Density Functional Theory (DFT) are instrumental in elucidating these properties. DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. For this compound, the HOMO is expected to be delocalized over the aniline ring and the nitrogen and oxygen atoms, reflecting the high electron density in these regions. The LUMO is typically distributed over the aromatic ring, representing the area most susceptible to receiving electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. The electron-donating nature of the substituents on this compound is expected to raise the energy of the HOMO and slightly affect the LUMO, likely resulting in a relatively small energy gap compared to unsubstituted aniline.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors provide insights into various aspects of the molecule's reactivity. acs.org

Ionization Potential (I): Approximated as I ≈ -E(HOMO), it represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -E(LUMO), it is the energy released when an electron is added.

Chemical Hardness (η): Calculated as η ≈ (E(LUMO) - E(HOMO))/2, it measures the resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Electronegativity (χ): Calculated as χ ≈ -(E(HOMO) + E(LUMO))/2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ), it quantifies the ability of a molecule to accept electrons.

DescriptorIllustrative Calculated Value (eV)Significance
E(HOMO)-5.10Energy of the highest occupied molecular orbital
E(LUMO)-0.25Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap (ΔE)4.85Indicates chemical reactivity and stability
Ionization Potential (I)5.10Ease of losing an electron
Electron Affinity (A)0.25Ability to accept an electron
Chemical Hardness (η)2.425Resistance to electronic change
Electronegativity (χ)2.675Electron-attracting tendency
Electrophilicity Index (ω)1.48Propensity to act as an electrophile

Note: The values in this table are illustrative, based on typical DFT calculations for similar alkoxy-substituted anilines, and serve to represent the expected electronic properties.

The distribution of electron density in this compound is non-uniform due to the presence of electronegative nitrogen and oxygen atoms and the electron-donating substituents. Molecular Electrostatic Potential (MEP) maps are a powerful tool for visualizing this charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) concentrated around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group. These sites are electron-rich and represent the most likely points for electrophilic attack (e.g., protonation). researchgate.net Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the amino group, indicating their susceptibility to interaction with nucleophiles. The aromatic ring itself will show a nuanced potential, with the ortho positions relative to the amino group being particularly electron-rich due to resonance.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound arises from several sources: the non-planar geometry of the cyclopentane (B165970) ring, rotation around the C-O and C-C single bonds of the ether linkage, and the pyramidal inversion of the amino group. The cyclopentane ring is not flat and undergoes rapid conformational changes known as pseudorotation, interconverting between various "envelope" and "twist" conformations. nih.gov

Reaction Pathway Modeling and Transition State Calculations

Anilines are well-known to undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation. byjus.comtestbook.com The powerful electron-donating amino group strongly activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. allen.in Since the para position in this compound is already substituted, electrophilic attack is expected to occur predominantly at the ortho positions (C2 and C6) relative to the amino group.

Computational chemistry allows for the detailed modeling of these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for the reaction can be constructed. Transition state theory can then be used to predict reaction rates. For a reaction like the bromination of this compound, calculations would model the formation of the sigma complex (an arenium ion intermediate) following the attack of an electrophile (e.g., Br⁺). The calculations would identify the transition state leading to this intermediate and the subsequent transition state for the loss of a proton to restore aromaticity. chemistrysteps.com Such studies provide deep insights into the reaction mechanism and the factors controlling regioselectivity.

Spectroscopic Property Predictions and Correlations with Experimental Data

Theoretical calculations are highly effective in predicting spectroscopic properties, which can then be used to interpret and verify experimental data. DFT methods are widely used to calculate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the harmonic vibrational frequencies of the optimized molecular structure. semanticscholar.org For this compound, characteristic vibrational modes would include N-H stretching of the primary amine (typically around 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the ether, aromatic C-H and C=C stretching, and the aliphatic C-H stretching of the cyclopentyl group. Comparing the calculated spectrum with an experimental one allows for precise assignment of the observed absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.com The predicted spectrum for this compound would show distinct signals for the aromatic protons (with a characteristic splitting pattern for a 1,4-disubstituted ring), the -NH₂ protons, the -CH₂- protons of the ether linkage, and the various non-equivalent protons of the cyclopentyl ring. The correlation between calculated and experimental chemical shifts is typically very high, making it a valuable tool for structure confirmation.

Derivatization Strategies and Functionalization of 4 Cyclopentylmethoxy Aniline

Design and Synthesis of Functionalized Derivatives for Specific Research Probes

4-(Cyclopentylmethoxy)aniline serves as a key building block in the synthesis of complex molecules designed as probes for biological targets. A notable application is in the development of potent and selective inhibitors for voltage-gated sodium channels, such as NaV1.7, which are significant targets in pain research. biorxiv.org

The synthesis of these research probes often begins with the etherification of 4-aminophenol (B1666318) with (bromomethyl)cyclopentane (B151954) to yield the this compound core. biorxiv.org This core is then subjected to further reactions. For instance, it can be treated with potassium thiocyanate (B1210189) and bromine in acetic acid to form a 2-aminobenzothiazole (B30445) ring system. biorxiv.org This intermediate, 6-(cyclopentylmethoxy)benzo[d]thiazol-2-amine, becomes a scaffold for introducing further diversity.

This benzothiazole derivative can then be coupled with other functionalized fragments. An example is its use in the creation of complex hybrid inhibitors that bridge different binding pockets within the NaV1.7 channel. biorxiv.orgresearchgate.net The design of such molecules is guided by structural biology techniques like cryogenic electron microscopy (cryo-EM), which reveal binding sites and inform the rational design of new derivatives with improved properties. biorxiv.orgresearchgate.net These derivatives act as invaluable research probes to explore the structure and function of ion channels.

Below is a table of derivatives synthesized from this compound for use as research probes.

Derivative NameSynthetic PrecursorApplication / Research Target
6-(cyclopentylmethoxy)benzo[d]thiazol-2-amineThis compoundIntermediate for NaV channel inhibitors
Novel Hybrid Inhibitors6-(cyclopentylmethoxy)benzo[d]thiazol-2-amineProbes for NaV1.7 voltage-sensing domain 4 (VSD4) biorxiv.org

Post-Synthetic Modification Approaches

Post-synthetic modification (PSM) refers to the chemical transformation of a molecule after its initial synthesis has been completed. For this compound, PSM strategies primarily target the reactive aniline (B41778) functional group and the aromatic ring. These approaches allow for the fine-tuning of the molecule's properties or its conjugation to other chemical entities.

The primary amine of the aniline moiety is a versatile handle for a variety of modifications:

N-Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide. This transformation can alter the electronic properties and steric bulk of the molecule.

N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides. This is a common strategy in medicinal chemistry to introduce groups that can form key hydrogen bonding interactions with biological targets, as seen in the development of arylsulfonamide NaV1.7 inhibitors. biorxiv.org

N-Alkylation: The amine can be alkylated, although controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Reductive amination is a common method to achieve controlled mono-alkylation.

Diazotization: The primary aromatic amine can be converted into a diazonium salt using nitrous acid. This highly reactive intermediate can then be replaced by a wide variety of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer or related reactions, offering a powerful tool for diversification.

The aromatic ring itself is also amenable to modification, typically through electrophilic aromatic substitution reactions. The electron-donating nature of the amino and alkoxy groups directs incoming electrophiles primarily to the ortho positions relative to these groups.

The table below summarizes potential post-synthetic modification strategies for this compound.

Modification TypeTarget SiteTypical ReagentsResulting Functional Group
N-AcylationAmino GroupAcyl chloride, Acid anhydride (B1165640)Amide
N-SulfonylationAmino GroupSulfonyl chlorideSulfonamide
Reductive AminationAmino GroupAldehyde/Ketone, Reducing agentSecondary/Tertiary Amine
Diazotization/SubstitutionAmino GroupNaNO₂, HCl; Copper(I) saltHalide, Cyano, etc.
HalogenationAromatic RingBr₂, Cl₂Bromo-/Chloro-substituent

Strategies for Introducing Orthogonal Reactivity

Introducing orthogonal functional groups into a molecule allows for selective chemical reactions to be performed in the presence of other reactive groups. This is a cornerstone of modern chemical biology and materials science, enabling stepwise and site-specific modifications. nih.gov Strategies for introducing such reactivity onto the this compound scaffold would involve appending a functional group that participates in a specific "click" or bioorthogonal reaction. nih.govresearchgate.net

These functional groups, often called "chemical handles," can be installed via the post-synthetic modification techniques described previously.

Introduction of an Azide (B81097) or Alkyne: An azide or a terminal alkyne group can be introduced to the molecule, typically by acylating the aniline nitrogen with a reagent already containing the desired handle (e.g., 4-azidobenzoic acid or propiolic acid). These groups can then participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions, which are highly specific and efficient. nih.gov

Introduction of a Strained Alkene/Alkyne: Functional groups like bicyclononyne (BCN) or trans-cyclooctene (TCO) can be installed. These participate in strain-promoted inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, another class of bioorthogonal reactions known for their extremely fast kinetics. researchgate.net

Introduction of an Isonitrile: An isonitrile group could be introduced, which can undergo [4+1] cycloaddition reactions with tetrazines. nih.gov This reaction is orthogonal to many other click chemistries, allowing for multiple, simultaneous labeling experiments. nih.gov

These strategies would transform this compound from a simple building block into a sophisticated tool for complex molecular assembly, allowing it to be selectively linked to biomolecules, surfaces, or polymers without interference from its native functional groups.

The following table outlines strategies for introducing orthogonal reactivity.

Orthogonal HandleIntroduction Method (Example)Orthogonal ReactionReaction Partner
Azide (-N₃)N-acylation with azido-containing acidAlkyne-Azide Cycloaddition (Click Chemistry)Alkyne
Terminal AlkyneN-acylation with propiolic acidAlkyne-Azide Cycloaddition (Click Chemistry)Azide
TetrazineAromatic substitution with a tetrazine precursorInverse-Electron-Demand Diels-Alder (IEDDA)Strained Alkene/Alkyne (e.g., TCO)
IsonitrileModification of the amine to an isonitrileIsonitrile-[4+1] CycloadditionTetrazine

Applications of 4 Cyclopentylmethoxy Aniline in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Construction

Aniline (B41778) and its derivatives are widely recognized as essential building blocks in the construction of complex molecular architectures. Their utility stems from the reactivity of the amino group and the potential for functionalization of the aromatic ring.

Precursor in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, which are core structures in many biologically active molecules, often employs aniline derivatives. These reactions typically involve the participation of the aniline nitrogen as a nucleophile to form nitrogen-containing rings. Common strategies include condensation reactions with dicarbonyl compounds to form pyrroles, quinolines, and other heterocyclic systems. While numerous examples exist for various substituted anilines, no specific instances of 4-(Cyclopentylmethoxy)aniline being used as a precursor in the synthesis of heterocycles have been found in the surveyed literature.

Intermediate in Stereoselective Transformations

The development of stereoselective reactions is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure compounds. Aniline derivatives can be utilized as starting materials or intermediates in such transformations, for example, in the synthesis of chiral ligands for asymmetric catalysis or as substrates in stereoselective C-N bond-forming reactions. There is currently no available research detailing the role of this compound as an intermediate in stereoselective transformations.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Aniline derivatives are frequently employed as the amine component in well-known MCRs such as the Ugi and Passerini reactions. These reactions are highly valued for their efficiency and atom economy in generating molecular diversity. A comprehensive search of the scientific literature did not yield any specific examples of this compound participating in multi-component reactions.

Catalyst or Ligand Precursor in Organic Transformations

The nitrogen atom of the aniline moiety can serve as a coordination site for metal centers, making aniline derivatives valuable precursors for the synthesis of ligands used in catalysis. For instance, N-substituted anilines can be transformed into N-heterocyclic carbene (NHC) precursors or other ligand types for transition metal catalysts, such as those based on palladium. These catalysts are instrumental in a wide range of cross-coupling reactions. At present, there is no documented use of this compound as a precursor for catalysts or ligands in organic transformations.

Integration of 4 Cyclopentylmethoxy Aniline in Materials Science Research

Monomer for Polymer Synthesis and Functional Materials

The primary amine group of 4-(Cyclopentylmethoxy)aniline allows it to serve as a monomer for the synthesis of novel polymers. The presence of the cyclopentylmethoxy substituent is expected to significantly influence the properties of the resulting polymer, such as solubility, processability, and morphology, when compared to the parent polyaniline.

Aniline-Based Conducting Polymers and Derivatives

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. youtube.com The synthesis is typically achieved through the chemical or electrochemical oxidative polymerization of aniline (B41778). mdpi.comnih.gov In this process, an oxidizing agent, such as ammonium (B1175870) persulfate (APS), initiates the polymerization in an acidic medium, leading to the formation of a polyaniline chain. youtube.com The mechanism involves the formation of aniline radical cations, which then couple to form dimers and eventually propagate into the polymer chain. mdpi.com

The incorporation of substituents onto the aniline ring is a common strategy to modify the properties of PANI. rsc.org For this compound, the bulky cyclopentylmethoxy group at the para-position would sterically hinder the close packing of polymer chains. This is expected to have two major effects:

Enhanced Solubility : A significant drawback of PANI is its poor solubility in common organic solvents, which limits its processability. rsc.org The introduction of bulky, flexible alkyl or alkoxy groups can disrupt the inter-chain interactions, leading to a significant improvement in solubility. rsc.orgnih.gov The cyclopentylmethoxy group in poly(this compound) would likely render the polymer soluble in a wider range of organic solvents, facilitating its use in solution-based processing techniques like spin-coating or inkjet printing.

Modified Conductivity : The electrical conductivity of polyaniline arises from the delocalization of electrons along the conjugated polymer backbone. Large substituents can twist the polymer backbone, disrupting the π-orbital overlap and thereby reducing conductivity. mdpi.com Therefore, while poly(this compound) would gain in processability, it is expected to exhibit lower electrical conductivity compared to unsubstituted PANI.

The morphology of the resulting polymer is also influenced by the monomer's structure. Studies on other substituted anilines have shown that the substituent can alter the polymer's structure from granular to nanofibrous or spherical morphologies. nih.govrsc.org

Table 1: Comparison of Expected Properties of Polyaniline (PANI) and Poly(this compound)
PropertyPolyaniline (PANI)Poly(this compound) (Hypothetical)Rationale for Difference
Solubility Generally insoluble in common organic solventsExpected to be soluble in solvents like NMP, DMF, and chloroformThe bulky cyclopentylmethoxy group disrupts inter-chain packing, enhancing solvent-polymer interactions. rsc.org
Electrical Conductivity High (10-1 to 102 S/cm) in doped stateExpected to be lower than PANISteric hindrance from the substituent can twist the polymer backbone, reducing π-conjugation. mdpi.com
Processability Poor (limited by insolubility)Good (amenable to solution-based processing)Improved solubility allows for the formation of uniform thin films and coatings. rsc.org
Morphology Typically granular or nanofibrousPotentially more amorphous or sphericalSubstituents are known to alter the self-assembly and resulting morphology of polyanilines. rsc.org

Incorporation into Polymer Architectures

Beyond its use as a homopolymer, this compound can be incorporated into more complex polymer architectures, such as copolymers and graft polymers. mdpi.com Copolymerization with aniline or other functionalized monomers allows for the fine-tuning of the material's properties. researchgate.neturfu.ru

By varying the molar ratio of this compound to aniline in the feed, a series of random copolymers can be synthesized. researchgate.net This approach would allow for a balance between solubility and conductivity. For instance, a copolymer with a small percentage of the substituted monomer could retain a significant portion of PANI's conductivity while gaining enough solubility for practical processing.

This monomer could also be used to build specific polymer architectures:

Block Copolymers : Sequential polymerization could lead to block copolymers where a conductive block is joined to a soluble, functional block derived from this compound.

Graft Polymers : The aniline moiety can be used to grow polymer chains from a pre-existing polymer backbone, creating graft copolymers with a unique combination of properties. mdpi.com

Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. This compound possesses distinct regions that can participate in various non-covalent interactions, making it a valuable building block for the design of self-assembling functional materials. rsc.org

Host-Guest Interactions Involving Aniline Derivatives

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Aniline and its simple derivatives are known to act as guests in various host systems, such as cucurbiturils and other macrocycles. researchgate.netnih.govepa.gov The binding within these complexes is governed by a combination of hydrogen bonding, CH-π interactions, and van der Waals forces. researchgate.net

The aniline portion of this compound can similarly participate in these interactions, acting as a recognition site for a suitable host. The cyclopentylmethoxy tail would play a crucial role in modulating the binding affinity and selectivity. Its size and shape could either enhance binding by providing additional van der Waals contacts within a large host cavity or prevent binding with smaller hosts due to steric hindrance. This allows for the potential design of selective recognition systems. For example, a host could be designed to specifically bind anilines with bulky alkoxy substituents, enabling their separation from mixtures. acs.orgacs.org

Non-Covalent Interactions in Functional Material Design

The design of many functional materials relies on the precise control of non-covalent interactions to direct the self-assembly of molecules into ordered structures. rsc.orgnih.gov this compound can engage in several types of non-covalent interactions:

Hydrogen Bonding : The -NH₂ group is a classic hydrogen bond donor, capable of forming strong, directional interactions with suitable acceptors (e.g., carbonyls, ethers, or other amine groups). researchgate.net

π-π Stacking : The aromatic phenyl ring can interact with other π-systems through stacking interactions, which are crucial for charge transport in organic electronic materials.

Hydrophobic and Van der Waals Interactions : The nonpolar cyclopentyl group will primarily interact through weaker, non-directional van der Waals forces and can drive self-assembly in polar solvents through hydrophobic effects.

By balancing these interactions, this compound could be used to create liquid crystals, organogels, or other self-assembled systems. The interplay between the directional hydrogen bonding of the amine, the π-stacking of the ring, and the space-filling requirements of the cyclopentylmethoxy group would dictate the final supramolecular architecture.

Table 2: Potential Non-Covalent Interactions of this compound
Molecular MoietyPrimary Non-Covalent Interaction(s)Role in Self-Assembly
Aniline Ring (C₆H₄) π-π Stacking, CH-π InteractionsPromotes ordered packing and potential for charge transport. rsc.org
Amine Group (-NH₂) Hydrogen Bonding (Donor)Provides directional control and structural stability to the assembly. researchgate.net
Cyclopentylmethoxy Group Van der Waals Forces, Hydrophobic InteractionsInfluences molecular packing, solubility, and phase behavior.

Advanced Material Design through Covalent Functionalization

The amine group of this compound is a versatile functional handle that allows the molecule to be covalently attached to other molecules, polymers, or surfaces. This covalent functionalization is a key strategy for creating advanced, stable, and multifunctional materials.

The nucleophilic nature of the amine group allows it to participate in a wide range of chemical reactions, including:

Amide and Imine Formation : Reaction with carboxylic acids, acyl chlorides, or aldehydes/ketones to form stable amide or imine linkages, respectively. This is a common method for attaching molecules to polymer backbones or for creating new hybrid molecules. mdpi.com

Nucleophilic Substitution : The amine can act as a nucleophile to displace leaving groups on other molecules, forming new C-N bonds.

Diazotization : The amine can be converted to a diazonium salt, which is a highly reactive intermediate used for grafting molecules onto surfaces, such as carbon nanotubes or graphene.

Through these reactions, this compound can be used to modify the surface properties of materials, imparting hydrophobicity or specific binding capabilities. It can also be integrated as a side chain in polymers, where the cyclopentylmethoxy group can influence the polymer's thermal properties, morphology, and solubility without being part of the main conductive backbone. This covalent attachment ensures the long-term stability and integrity of the final material, which is crucial for applications in electronics, sensors, and coatings.

Future Research Directions and Emerging Paradigms for 4 Cyclopentylmethoxy Aniline

Exploration of Novel Synthetic Pathways for Efficiency and Sustainability

The traditional synthesis of aniline (B41778) derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research into the synthesis of 4-(Cyclopentylmethoxy)aniline will likely prioritize the development of more efficient and sustainable methods. A key focus will be on "green chemistry" approaches that minimize environmental impact.

One promising avenue is the exploration of catalytic C-N bond formation reactions. While conventional methods for synthesizing anilines include the reduction of nitroarenes, newer approaches like palladium-catalyzed amination of aryl halides or phenols offer more direct routes. For this compound, this could involve the direct coupling of 4-aminophenol (B1666318) with a cyclopentylmethoxy-containing electrophile, or the amination of a corresponding aryl ether. The development of heterogeneous catalysts for these transformations is a significant area of interest, as they can be easily recovered and reused, reducing waste and cost.

Furthermore, electrochemical synthesis is emerging as a powerful and environmentally friendly alternative. Anodic oxidation of lignin-derived phenolic compounds, followed by reaction with an amine source, has been demonstrated for the synthesis of other aniline derivatives and could be adapted for this compound. This method often proceeds under mild conditions and avoids the use of stoichiometric oxidants or reductants.

A comparative table of potential future synthetic routes is presented below, highlighting the need for research to determine the most effective and sustainable pathway.

Synthetic Approach Potential Starting Materials Key Advantages Research Focus
Catalytic Amination1-Bromo-4-(cyclopentylmethoxy)benzene, AmmoniaHigh selectivity, potential for high yieldsDevelopment of robust and recyclable catalysts (e.g., supported metal nanoparticles).
Etherification of 4-Aminophenol4-Aminophenol, Cyclopentylmethyl halide/tosylateReadily available starting materialsOptimization of reaction conditions for high efficiency and minimization of byproducts. Exploration of green solvents and catalysts.
Reductive Amination4-(Cyclopentylmethoxy)nitrobenzeneEstablished methodology for aniline synthesisDevelopment of selective and green reducing agents to replace traditional metal hydrides.
Electrochemical SynthesisLignin-derived phenols, CyclopentylmethanolUse of renewable feedstocks, mild reaction conditionsElucidation of reaction mechanisms and optimization of electrode materials and reaction parameters.

Advanced Spectroscopic Characterization Techniques for Mechanistic Insights

A thorough understanding of the structure-property relationships of this compound and its derivatives is essential for their application. While standard spectroscopic techniques such as NMR, IR, and UV-Vis provide fundamental structural information, future research will benefit from the application of more advanced spectroscopic methods to gain deeper mechanistic insights into its reactions and excited-state dynamics.

For instance, in-situ spectroscopic techniques, such as time-resolved infrared and Raman spectroscopy, can be employed to monitor the progress of synthetic reactions in real-time. This would provide valuable data on reaction intermediates and transition states, aiding in the optimization of synthetic protocols. The study of aniline derivatives has shown that their electronic properties are highly sensitive to their chemical environment, making them suitable for such advanced analysis.

Furthermore, two-dimensional infrared (2D-IR) spectroscopy could be utilized to probe the vibrational coupling and dynamics within the molecule. This technique can provide detailed information about the intramolecular and intermolecular interactions of this compound, which is crucial for understanding its behavior in condensed phases and in polymeric matrices.

In the context of potential applications in electronic materials, advanced techniques like terahertz (THz) spectroscopy could be used to investigate low-frequency vibrational modes and charge carrier dynamics. This would provide insights into the material's conductivity and potential for use in electronic devices. The combination of experimental spectroscopic data with computational modeling will be a powerful approach to fully elucidate the spectroscopic signatures of this compound.

The following table outlines potential advanced spectroscopic techniques and the insights they could provide for future research on this compound.

Spectroscopic Technique Information Gained Potential Research Application
Time-Resolved IR/Raman SpectroscopyReal-time monitoring of reaction intermediates and kinetics.Optimization of synthetic pathways and understanding reaction mechanisms.
2D-IR SpectroscopyVibrational coupling and molecular dynamics.Probing intermolecular interactions in solution and in solid-state materials.
Terahertz (THz) SpectroscopyLow-frequency vibrational modes and charge carrier dynamics.Characterization of potential semiconducting or conductive properties.
Femtosecond Transient Absorption SpectroscopyExcited-state dynamics and relaxation pathways.Understanding the photophysical properties for applications in optoelectronics.

Predictive Modeling and Machine Learning Applications in Reactivity and Design

The fields of computational chemistry and machine learning are poised to play a pivotal role in accelerating the discovery and optimization of new functional molecules. For this compound, these predictive tools can be leveraged to forecast its physicochemical properties, reactivity, and potential performance in various applications, thereby guiding experimental efforts.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO-LUMO gap), vibrational frequencies, and NMR chemical shifts. These computational studies can provide a theoretical framework for interpreting experimental spectroscopic data and understanding the molecule's intrinsic properties. For instance, DFT calculations have been successfully used to predict the electronic properties of other substituted anilines.

Machine learning (ML) models, trained on large datasets of existing chemical compounds, offer a complementary approach for rapid property prediction. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties such as solubility, boiling point, and partition coefficient for this compound and its virtual derivatives. This would enable the in-silico screening of large numbers of related structures to identify candidates with desired properties for specific applications.

Furthermore, ML can be applied to predict reaction outcomes and optimize synthetic conditions. By training models on existing reaction databases, it is possible to predict the likelihood of success for a given synthetic route to this compound, or to suggest optimal catalysts and solvents. This data-driven approach can significantly reduce the time and resources required for experimental synthesis.

The table below presents a set of hypothetical predicted properties for this compound, which could be a starting point for future computational and experimental validation.

Property Predicted Value (Hypothetical) Method of Prediction Significance for Future Research
HOMO-LUMO Gap4.5 eVDFT (B3LYP/6-31G)Indicates electronic excitability and potential for use in optoelectronic devices.
Dipole Moment2.1 DDFT (B3LYP/6-31G)Influences intermolecular interactions, solubility, and self-assembly properties.
Aqueous Solubility0.5 g/LQSPR/Machine LearningImportant for applications in biological systems and for designing purification processes.
LogP (Octanol-Water Partition Coefficient)3.2QSPR/Machine LearningPredicts lipophilicity, which is relevant for pharmaceutical and environmental applications.

Expanding the Scope of Material Science Applications

Aniline and its derivatives are well-known precursors to polyaniline (PANI), one of the most studied conducting polymers. The unique electronic, optical, and redox properties of PANI have led to its application in a wide range of fields, including sensors, actuators, corrosion protection, and energy storage. nbinno.com The presence of the cyclopentylmethoxy substituent in this compound offers an opportunity to create novel PANI derivatives with tailored properties.

Future research should focus on the polymerization of this compound, both as a homopolymer and as a copolymer with aniline or other functionalized anilines. The bulky and flexible cyclopentylmethoxy group is expected to influence the polymer's morphology, solubility, and processability. It may disrupt the close packing of polymer chains, potentially leading to increased solubility in common organic solvents, which is a significant challenge for pristine PANI.

The resulting polymers could be investigated for a variety of material science applications. For example, their potential as active materials in chemical sensors could be explored. The aniline moiety is known to be sensitive to changes in pH and the presence of various analytes, and the cyclopentylmethoxy group could modulate this sensitivity or introduce selectivity towards specific molecules. The electrical properties of these polymers would also be of great interest, with potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Furthermore, the incorporation of this compound into composite materials could lead to new functionalities. For instance, composites with metal oxides or carbon nanomaterials could exhibit enhanced catalytic or energy storage properties. The development of thin films and nanofibers from these novel polymers would be a key step towards their integration into functional devices.

The table below outlines potential material science applications for polymers derived from this compound.

Application Area Polymer/Composite Type Potential Advantage of Cyclopentylmethoxy Group Key Properties to Investigate
Chemical SensorsHomopolymer or Copolymer FilmsEnhanced solubility for easier film deposition; potential for tailored analyte selectivity.Sensitivity, selectivity, response time, and stability to various analytes.
Organic ElectronicsThin Films in OFETs or OLEDsImproved processability and film morphology.Charge carrier mobility, electroluminescence, and device lifetime.
Anticorrosion CoatingsPolymer Coatings on Metal SurfacesIncreased hydrophobicity and barrier properties.Corrosion resistance, adhesion to substrate, and long-term stability.
Energy StorageComposite Electrodes with Carbon NanomaterialsModified porosity and ion diffusion pathways.Specific capacitance, charge-discharge rates, and cycling stability.

Q & A

Basic: What are the standard synthetic routes for 4-(Cyclopentylmethoxy)aniline, and how are they optimized for yield?

The compound is typically synthesized via alkylation of 4-aminophenol with cyclopentylmethyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization involves controlling stoichiometry, reaction time, and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Yield can exceed 70% with excess alkylating agent and inert atmosphere to prevent oxidation .

Advanced: How can regioselectivity challenges during derivatization of this compound be addressed?

Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by the electron-donating cyclopentylmethoxy group. Computational modeling (DFT) predicts preferential substitution at the para position relative to the amine. Experimental validation using directing groups (e.g., Boc-protection of the amine) or Lewis acid catalysts (e.g., FeCl₃) can enhance selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~6.5 ppm for aromatic protons, δ ~3.8 ppm for methoxy protons) .
  • FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C stretch) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion confirmation (m/z ~235) .

Advanced: How can crystallographic disorder in this compound crystals be resolved?

Disorder in the cyclopentyl group is common. Use SHELXL for refinement, applying restraints (e.g., SIMU, DELU) to manage thermal motion. High-resolution data (≤0.8 Å) and twinning detection (via PLATON) improve model accuracy. Hydrogen bonding networks (N-H⋯O) stabilize the lattice .

Basic: What are the stability considerations for storing this compound?

The compound is light- and oxygen-sensitive. Store under argon at −20°C in amber vials. Stability tests (TGA/DSC) show decomposition above 200°C. Monitor via periodic HPLC to detect oxidation products (e.g., quinones) .

Advanced: How to design SAR studies for this compound derivatives in drug discovery?

Vary substituents on the aniline ring (e.g., halogens, trifluoromethyl) and cyclopentyl moiety. Evaluate bioactivity (e.g., IC₅₀ in cancer cell lines like MCF-7) and correlate with computational descriptors (logP, polar surface area). Use molecular docking (AutoDock Vina) to map interactions with targets like kinases .

Basic: What analytical methods validate the purity of this compound?

  • HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
  • GC-MS : Helium carrier gas, EI ionization.
  • Elemental Analysis : Confirm C, H, N within ±0.3% of theoretical values .

Advanced: How to resolve contradictory bioactivity data in different assay models?

Contradictions may arise from cell line variability (e.g., metabolic activity differences between MCF-7 and MDA-MB-231). Standardize protocols (MTT assay incubation time, serum concentration) and validate with positive controls. Cross-validate using 3D spheroid models or in vivo zebrafish assays .

Basic: What are the metabolic pathways of this compound in hepatic models?

Primary pathways include:

  • Phase I : Oxidative O-demethylation (via CYP2D6) to 4-hydroxyaniline derivatives.
  • Phase II : Glucuronidation at the amine group.
    Use LC-MS/MS to identify metabolites in hepatocyte incubations .

Advanced: How to assess the photophysical properties of this compound for material science applications?

Measure UV-Vis absorption (λmax ~280 nm) and fluorescence emission (λem ~320 nm) in solvents of varying polarity. Computational TD-DFT predicts excited-state behavior. Evaluate charge-transfer potential in donor-acceptor copolymers for OLED applications .

Basic: What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles), fume hoods, and avoid skin contact. Acute toxicity (LD₅₀ >500 mg/kg in rats) suggests moderate hazard. Dispose via incineration or hazardous waste services. SDS documentation is critical .

Advanced: How to optimize green chemistry synthesis of this compound?

Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., CuI/NMP for Ullmann coupling) reduce waste. Microwave-assisted synthesis cuts reaction time by 50% and energy use by 30% .

Basic: What computational tools predict the solubility of this compound?

Use COSMO-RS for solvent screening (logS in water ~−3.5) or Abraham descriptors. Experimental validation via shake-flask method (logP ~2.8) confirms hydrophobicity .

Advanced: How to study enantiomeric purity if chirality is introduced in derivatives?

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or VCD spectroscopy distinguishes enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., Evans oxazolidinones) achieves >90% ee .

Basic: What are the key differences between this compound and its cyclohexyl analog?

The cyclopentyl group enhances solubility (lower logP by ~0.3) and reduces steric hindrance compared to cyclohexyl. Biological assays show 20% higher potency in kinase inhibition due to improved binding pocket fit .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.